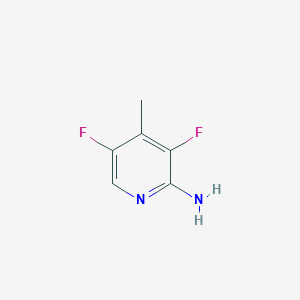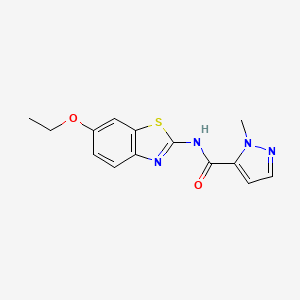
2-(2-Chlorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22ClN3O2 and its molecular weight is 359.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave Assisted Synthesis and Biological Activity
Microwave-assisted synthesis involving similar compounds demonstrates their potential in generating biologically active molecules. For instance, compounds synthesized through microwave irradiation involving piperidine and pyrimidine derivatives showed significant antibacterial activity (Ram C.Merugu, D.Ramesh, & B.Sreenivasulu, 2010). Another study highlighted the synthesis of piperidine containing pyrimidine imines and thiazolidinones, which also displayed antibacterial properties (Ram C.Merugu, D.Ramesh, & B.Sreenivasulu, 2010).
Antioxidant Potency
A new molecule, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, was synthesized and showed antioxidant efficacy through DPPH and ABTS methods, indicating the antioxidant application potential of compounds within this chemical family (J. Dineshkumar & P. Parthiban, 2022).
Antimicrobial, Antitumor, and Inhibitor Activities
Compounds synthesized from related chemical structures demonstrated various biological activities. For example, hydrazonoyl substituted pyrimidinones exhibited not only antimicrobial but also antitumor activities and acted as 5α-reductase inhibitors, showcasing the diverse therapeutic potential of these compounds (M. M. Edrees, T. Farghaly, F. El‐Hag, & M. Abdalla, 2010).
Structural and Chemical Studies
A study on condensation reactions involving chlorophenyl ethanone derivatives led to the creation of novel heterocyclic compounds, which further emphasizes the chemical versatility and potential application in synthesizing structurally diverse molecules with possible biological activities (V. Moskvina, S. Shilin, & Volodymir P. Khilya, 2015).
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-13-10-14(2)22-19(21-13)25-16-7-5-9-23(12-16)18(24)11-15-6-3-4-8-17(15)20/h3-4,6,8,10,16H,5,7,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIMEAZNEQPHFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(4-ethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2728590.png)
![6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2728591.png)

![4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether](/img/structure/B2728593.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2728595.png)


![1-(4-chlorobenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2728602.png)
![1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2728603.png)
![N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2728604.png)
